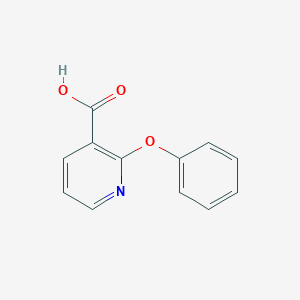

2-Phenoxynicotinic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenoxynicotinic acid involves the reaction of phenyl bromoacetic acid with pyridine. The specific steps include:

- Reacting phenyl bromoacetic acid with pyridine to generate phenyl bromoacetic acid.

- Further reactions to introduce the phenoxy group and form the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Cyclization Reactions

2-Phenoxynicotinic acid undergoes cyclization to form heterocyclic compounds under acidic conditions. A key example involves its reaction with polyphosphoric acid (PPA) to synthesize 9-oxa-1-azepine anthrone , a pranoprofen intermediate .

| Reaction Conditions | Yield | Product |

|---|---|---|

| PPA, 135–140°C, 8–12 hours | 89.5–91.2% | 9-Oxa-1-azepine anthrone |

This reaction proceeds via intramolecular cyclization, where the carboxylic acid group reacts with the phenoxy oxygen, facilitated by PPA’s dehydrating properties. The product is isolated after alkaline hydrolysis and neutralization .

Formation of Hydrazides

The carboxylic acid group readily reacts with hydrazine derivatives to form hydrazides, which exhibit biological activity. For example:

- This compound hydrazides are synthesized via nucleophilic acyl substitution, showing anti-inflammatory and antileishmanial properties .

Mechanism :

- Activation of the carboxylic acid (e.g., conversion to acyl chloride using SOCl₂).

- Reaction with hydrazine (NH₂NH₂) to form the hydrazide bond.

Substitution Reactions

The phenoxy group undergoes electrophilic substitution under controlled conditions:

- Halogenation : Bromination at the para-position of the phenoxy ring using Br₂/FeBr₃.

- Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups.

a) Oxidation

The pyridine ring resists oxidation, but the carboxylic acid group can be decarboxylated under strong oxidative conditions (e.g., KMnO₄/Δ) .

b) Reduction

The carboxylic acid group is reducible to a hydroxymethyl group using LiAlH₄:

Coupling Reactions

This compound participates in Suzuki–Miyaura couplings to form biaryl derivatives. For example, reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ yields 2-arylphenoxynicotinic acids .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Recent studies have demonstrated that derivatives of 2-phenoxynicotinic acid exhibit significant antileishmanial activity against Leishmania species. A study compared the efficacy of 2-phenoxy nicotinic acid hydrazide sulfonamide with glucantime, a standard treatment for leishmaniasis. Results indicated that the hydrazide sulfonamide exhibited comparable or superior efficacy, suggesting its potential as a therapeutic agent against leishmaniasis .

GPBAR1 Receptor Agonism

2-Phenoxy-nicotinamides have been identified as potent agonists at the GPBAR1 receptor (also known as TGR5), which is implicated in metabolic regulation and energy homeostasis. This receptor is a target for developing treatments for obesity and type 2 diabetes. The agonistic activity of these compounds may contribute to their therapeutic effects, making them candidates for further investigation in metabolic disorders .

Anti-inflammatory Properties

The compound's interaction with various receptors suggests potential anti-inflammatory effects. Research indicates that derivatives of this compound can modulate inflammatory pathways, which may be beneficial in treating diseases characterized by chronic inflammation .

Cardiovascular Applications

Given its structural similarity to niacin, which is known for its lipid-lowering effects, this compound could be explored for cardiovascular applications. Studies are ongoing to assess its efficacy in modulating lipid profiles and improving cardiovascular health through receptor-mediated mechanisms .

Herbicidal Activity

The synthesis of 2-phenoxy nicotinic esters and amides has been explored for their herbicidal properties. These compounds demonstrate potential as selective herbicides, targeting specific plant species while minimizing damage to crops . This application is particularly relevant in developing sustainable agricultural practices.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Phenoxynicotinic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation . The compound may also exert its effects through free radical scavenging and metal chelating properties .

Comparación Con Compuestos Similares

- 2-Phenoxypyridine-3-carboxylic acid

- 3-Pyridinecarboxylic acid, 2-phenoxy-

- Nicotinic acid derivatives

Comparison: 2-Phenoxynicotinic acid is unique due to the presence of both phenoxy and nicotinic acid functional groups, which confer distinct chemical and biological properties. Compared to other nicotinic acid derivatives, this compound may exhibit enhanced biological activities and different reactivity patterns due to the phenoxy group .

Actividad Biológica

2-Phenoxynicotinic acid (2-PNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article delves into the synthesis, biological evaluations, and molecular mechanisms associated with 2-PNA, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of 2-PNA typically involves the reaction of phenolic compounds with nicotinic acid derivatives. The process often employs various synthetic routes to optimize yields and purity. One such study synthesized a series of nicotinic acid derivatives, including 2-PNA, and evaluated their biological activities against different cell lines and pathogens .

Biological Activities

1. Anti-inflammatory Activity

Research has demonstrated that 2-PNA exhibits significant anti-inflammatory properties. A study synthesized several nicotinic acid derivatives and evaluated their effects on inflammatory cytokines in macrophage cells. The findings indicated that compounds similar to 2-PNA effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, showing comparable potency to established anti-inflammatory drugs like ibuprofen .

Table 1: Inhibition of Inflammatory Cytokines by 2-PNA Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 2-PNA | 85 | 78 |

| Ibuprofen | 90 | 82 |

2. Anticancer Activity

The anticancer potential of 2-PNA has been explored through its cytotoxic effects on various cancer cell lines. In a comparative study, derivatives of nicotinic acid were tested against human cancer cell lines, revealing that 2-PNA exhibited selective cytotoxicity towards certain tumor types. Notably, it demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin in specific cancer models .

Table 2: Cytotoxic Effects of 2-PNA on Cancer Cell Lines

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HCT-15 | 0.068 | Doxorubicin | 0.15 |

| PC-3 | 0.075 | Sorafenib | 0.12 |

3. Antimicrobial Activity

The antimicrobial efficacy of 2-PNA has also been documented, particularly against Gram-positive bacteria. Studies have shown that derivatives exhibit varying degrees of antibacterial activity, with some compounds demonstrating MIC values in the low microgram range against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Table 3: Antimicrobial Activity of 2-PNA Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Staphylococcus epidermidis | 1.95 |

The biological activities of 2-PNA can be attributed to its interaction with various molecular targets:

- Anti-inflammatory Mechanism : The inhibition of cytokine production suggests that 2-PNA may modulate signaling pathways involved in inflammation, potentially affecting NF-kB or MAPK pathways .

- Anticancer Mechanism : The compound's cytotoxicity may be linked to its ability to induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 following treatment .

- Antimicrobial Mechanism : The antibacterial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

A notable case study highlighted the antileishmanial activity of derivatives related to 2-PNA, demonstrating their ability to inhibit the proliferation of Leishmania major promastigotes in vitro . This underscores the potential versatility of the compound beyond conventional applications.

Propiedades

IUPAC Name |

2-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGAXJGXGLVFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189097 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35620-71-4 | |

| Record name | 2-Phenoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35620-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035620714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCB3HEM6WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 2-phenoxynicotinic acid derivatives contribute to their anti-inflammatory activity?

A1: Research suggests that the presence of an unsubstituted phenyl or 4-pyridyl group, or a C-4 methoxy substituent on the terminal phenyl ring of this compound hydrazides, is associated with moderate to high analgesic and anti-inflammatory activity. [] This structure-activity relationship insight suggests these specific substitutions are crucial for interacting with biological targets related to inflammation.

Q2: How does the anti-inflammatory activity of this compound derivatives compare to traditional NSAIDs like diclofenac?

A2: Studies using the carrageenan-induced rat paw edema assay showed that certain arylidene-2-phenoxybenzoic acid hydrazides, a class of this compound derivatives, exhibited significant reduction in rat paw edema, ranging from 17-58% at different time intervals. [] While this reduction is notable, it's generally considered moderate to good compared to the benchmark drug diclofenac, which demonstrated a 35-74% reduction in inflammation in the same assay. [] This suggests that while promising, further optimization of this compound derivatives may be needed to achieve comparable efficacy to established NSAIDs.

Q3: Beyond their use as standalone anti-inflammatory agents, are there other potential applications for this compound derivatives?

A4: Research highlights the ability of this compound derivatives to act as covalent ligands for specific kinases. [] For instance, a bidentate binder incorporating a this compound moiety was found to selectively and covalently modify JNK-1, a kinase involved in various cellular processes including inflammation and apoptosis. [] This suggests potential applications of these compounds as tools for studying kinase activity and as leads for developing novel therapeutics targeting specific kinases.

Q4: What spectroscopic techniques are commonly employed for the structural characterization of this compound and its derivatives?

A5: Researchers rely on a combination of spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These techniques include nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. [] NMR provides detailed information about the arrangement of atoms within the molecule, FTIR helps identify functional groups present, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. These techniques combined offer a comprehensive understanding of the structure of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.